molecular formula C15H20F3NO B8500203 4-[2-[4-(Trifluoromethyl)benzyloxy]ethyl]piperidine

4-[2-[4-(Trifluoromethyl)benzyloxy]ethyl]piperidine

Cat. No.: B8500203
M. Wt: 287.32 g/mol
InChI Key: OOROJLRTWFLINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[4-(Trifluoromethyl)benzyloxy]ethyl]piperidine is a useful research compound. Its molecular formula is C15H20F3NO and its molecular weight is 287.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20F3NO

Molecular Weight

287.32 g/mol

IUPAC Name

4-[2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]piperidine

InChI

InChI=1S/C15H20F3NO/c16-15(17,18)14-3-1-13(2-4-14)11-20-10-7-12-5-8-19-9-6-12/h1-4,12,19H,5-11H2

InChI Key

OOROJLRTWFLINJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-[2-[4-(trifluoromethyl)benzyloxy]ethyl]piperidine (496 mg, 1.28 mmol) in MeOH (0.5 mL) was added 2N anhydrous HCl/ether (2.0 mL, 4.0 mmol). The reaction mixture was stirred overnight. After evaporation, the residue was dissolved in deionized water. EtOAc was used to wash the aqueous layer before the pH was altered to approx. 9-10. The aqueous layer was extracted three times with CH2Cl2 and dried over Na2SO4. After evaporation, 4-[2-[4-(trifluoromethyl)benzyloxy]ethyl]piperidine (321 mg, 87%) was obtained as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.56 (d, 2H, J=8.4 Hz), 7.41 (d, 2H, J=8.0 Hz), 4.51 (s, 2H), 3.50 (t, 2H, J=6.0 Hz), 3.39 (br, 1H), 3.07 (d, 2H, J=12.0 Hz), 2.59 (t, 2H, J=11.6 Hz), 1.66 (d, 2H, J=12.8 Hz), 1.54 (m, 3H), 1.20 (m, 2H).
Name
1-(tert-butoxycarbonyl)-4-[2-[4-(trifluoromethyl)benzyloxy]ethyl]piperidine
Quantity
496 mg
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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